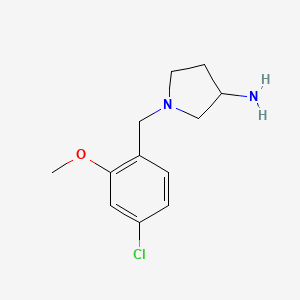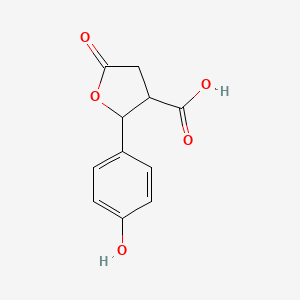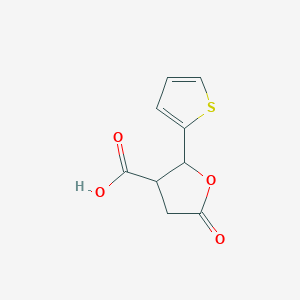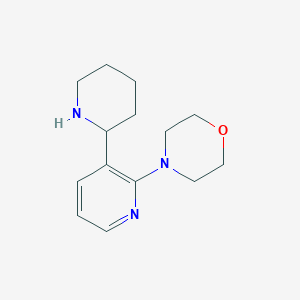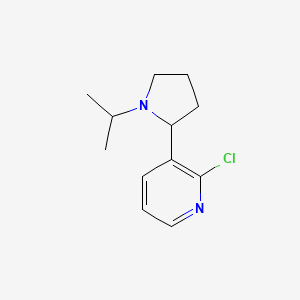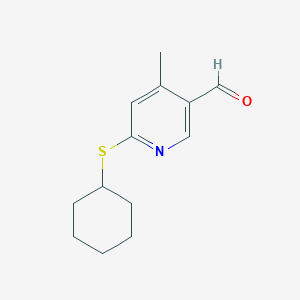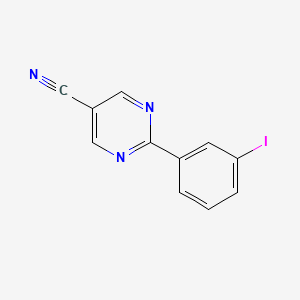
2-(3-Iodophenyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an anticancer agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-iodoaniline with cyanoacetic acid followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like palladium catalysts and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups on the pyrimidine ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of the epidermal growth factor receptor (EGFR), thereby blocking its activity .
類似化合物との比較
Similar Compounds
- 2-(4-Iodophenyl)pyrimidine-5-carbonitrile
- 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
- 2-(3-Chlorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(3-Iodophenyl)pyrimidine-5-carbonitrile stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine or chlorine analogs .
特性
CAS番号 |
1447606-96-3 |
|---|---|
分子式 |
C11H6IN3 |
分子量 |
307.09 g/mol |
IUPAC名 |
2-(3-iodophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
InChIキー |
RTTWDZSFCUNYTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


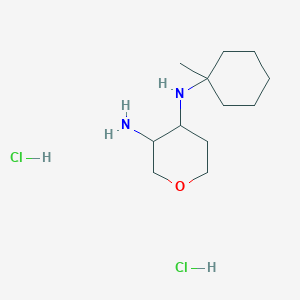
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
